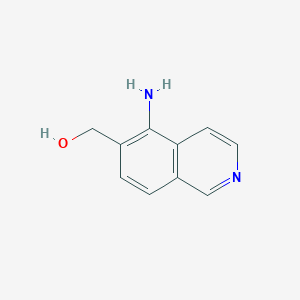

(5-Aminoisoquinolin-6-yl)methanol

Description

Architectural Prominence of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis and Medicinal Chemistry

The isoquinoline nucleus is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govmdpi.com This versatility stems from its rigid, planar structure combined with the presence of a nitrogen atom, which can participate in hydrogen bonding and act as a basic center. nih.govnih.gov These features allow isoquinoline derivatives to interact with a wide range of biological targets with high affinity and specificity.

The structural diversity of isoquinoline-based compounds is vast, with functionalization possible at multiple positions on the bicyclic system. This allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. As a result, the isoquinoline scaffold is a recurring theme in the development of new therapeutic agents, with applications spanning from anticancer to antimicrobial and anti-inflammatory drugs. mdpi.comclearsynth.com

Foundational Importance of Substituted Isoquinolines, including Aminoisoquinolinols, in Compound Discovery and Development

Substituted isoquinolines are at the forefront of compound discovery. The introduction of various functional groups onto the isoquinoline core can dramatically alter its biological activity. For instance, amino-substituted isoquinolines have garnered significant attention. The amino group can serve as a key pharmacophore, participating in crucial interactions with biological targets. One notable example is 5-aminoisoquinoline (B16527), which is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), a target for cancer therapy. mdpi.comresearchgate.net

The addition of a hydroxyl group, often in the form of a hydroxymethyl or "methanol" substituent, introduces another point for hydrogen bonding and can improve solubility and metabolic stability. Compounds that contain both an amino group and a hydroxyl group, such as aminoisoquinolinols, are therefore of great interest in medicinal chemistry. These "dual-functionalized" scaffolds offer multiple points for interaction and further chemical modification. For example, 6- and 7-aminoisoquinoline derivatives have been investigated as kinase inhibitors for the treatment of diseases like glaucoma and cancer. google.comgoogle.com The specific placement of these substituents is critical, as even small changes in their position on the isoquinoline ring can lead to significant differences in biological activity.

Evolution of Synthetic Methodologies for Isoquinoline Systems: Historical Context and Modern Innovations

The synthesis of the isoquinoline ring system has a rich history, with several classical named reactions forming the bedrock of its preparation. The first isolation of isoquinoline from coal tar was reported in 1885. nih.gov Early synthetic methods include:

The Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline. nih.gov

The Pictet-Spengler Reaction: A reaction between a β-arylethylamine and an aldehyde or ketone followed by cyclization, this method is particularly important for the synthesis of tetrahydroisoquinolines, which are precursors to many alkaloids.

The Pomeranz-Fritsch Reaction: This method uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to construct the isoquinoline ring. nih.gov

While these classical methods are still in use, modern organic synthesis has introduced a host of new and more efficient strategies. Transition-metal-catalyzed reactions, particularly those using palladium, rhodium, and copper, have revolutionized the construction of substituted isoquinolines. nih.gov These methods often allow for the direct functionalization of C-H bonds, providing a more atom-economical and efficient way to create complex isoquinoline derivatives. Furthermore, novel multicomponent reactions have been developed that allow for the assembly of highly substituted isoquinolines in a single step from simple starting materials. nih.gov

(5-Aminoisoquinolin-6-yl)methanol: A Closer Look

While the broader family of aminoisoquinolines has been the subject of extensive research, specific, detailed information on (5-Aminoisoquinolin-6-yl)methanol in publicly available scientific literature is limited. However, based on the established chemistry of isoquinolines, we can infer its properties and potential synthetic routes.

Putative Synthesis

A plausible synthetic route to (5-Aminoisoquinolin-6-yl)methanol would likely involve a multi-step process starting from a pre-functionalized isoquinoline. One potential pathway could begin with a 5-amino-6-methylisoquinoline. The methyl group at the 6-position could be oxidized to an aldehyde (5-aminoisoquinoline-6-carbaldehyde). This transformation is a common step in the synthesis of related heterocyclic aldehydes. Subsequently, the aldehyde would be reduced to the corresponding primary alcohol, yielding (5-Aminoisoquinolin-6-yl)methanol. This final reduction step is typically achieved using standard reducing agents like sodium borohydride.

Chemical Data

Due to the scarcity of experimental data for (5-Aminoisoquinolin-6-yl)methanol, the table below presents the known properties of its direct precursor, 5-Aminoisoquinoline, which serves as a key reference point for understanding the chemical nature of this family of compounds.

| Property | Value |

| Compound Name | 5-Aminoisoquinoline |

| CAS Number | 1125-60-6 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol sigmaaldrich.com |

| Appearance | Crystalline solid |

| Melting Point | 125-128 °C sigmaaldrich.com |

| Solubility | Soluble in dilute acids |

| SMILES | Nc1cccc2cnccc12 sigmaaldrich.com |

| InChI Key | DTVYNUOOZIKEEX-UHFFFAOYSA-N sigmaaldrich.com |

Note: The data presented in this table is for 5-Aminoisoquinoline, a likely precursor to (5-Aminoisoquinolin-6-yl)methanol.

Detailed Research Findings

Direct research findings on (5-Aminoisoquinolin-6-yl)methanol are not readily found in the literature. However, the research context of its parent molecule, 5-aminoisoquinoline, provides strong indications of its potential applications.

5-Aminoisoquinoline is well-documented as a potent inhibitor of the nuclear enzyme PARP-1. mdpi.comresearchgate.net PARP-1 is involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly in combination with DNA-damaging agents. Studies have shown that 5-aminoisoquinoline is water-soluble and can effectively inhibit PARP-1 in human cells. mdpi.com

Given this, (5-Aminoisoquinolin-6-yl)methanol is a molecule of significant interest for chemical and biological research. The presence of the 5-amino group suggests that it may retain PARP-1 inhibitory activity. The additional 6-methanol group provides a handle for further chemical modification, allowing for the creation of a library of related compounds. This could be part of a structure-activity relationship (SAR) study to optimize potency, selectivity, or pharmacokinetic properties. The hydroxyl group could also be used to attach the molecule to other chemical entities, creating probes for studying biological systems or developing targeted drug delivery systems.

Furthermore, substituted aminoisoquinolines are known to be inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. google.comgoogle.com Therefore, (5-Aminoisoquinolin-6-yl)methanol would be a logical candidate for screening in kinase inhibitor discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(5-aminoisoquinolin-6-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c11-10-8(6-13)2-1-7-5-12-4-3-9(7)10/h1-5,13H,6,11H2 |

InChI Key |

JIXYJZHXLCVRNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)N)CO |

Origin of Product |

United States |

Chemical Transformations and Structural Diversification of 5 Aminoisoquinolin 6 Yl Methanol Derivatives

Derivatization and Functionalization of the Amino Moiety in (5-Aminoisoquinolin-6-yl)methanol

The primary amino group at the C-5 position of the isoquinoline (B145761) ring is a key site for structural modification, readily undergoing reactions such as acylation and sulfonylation. These transformations are fundamental in medicinal chemistry for modulating the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, which can significantly influence its biological activity.

Acylation of the 5-amino group can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction of a 5-aminoisoquinoline (B16527) derivative with an acyl chloride like benzoyl chloride would yield the corresponding N-(isoquinolin-5-yl)benzamide. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent like pyridine (B92270), affords the corresponding sulfonamide derivative. These reactions introduce bulky substituents that can explore different binding pockets in biological targets.

Table 1: Examples of Amino Group Derivatization on 5-Aminoisoquinoline Analogs

| Starting Material | Reagent | Product | Reaction Type |

| 5-Aminoisoquinoline | Acetyl Chloride | N-(Isoquinolin-5-yl)acetamide | Acylation |

| 5-Aminoisoquinoline | Benzoyl Chloride | N-(Isoquinolin-5-yl)benzamide | Acylation |

| 5-Aminoisoquinoline | p-Toluenesulfonyl Chloride | N-(Isoquinolin-5-yl)-4-methylbenzenesulfonamide | Sulfonylation |

| 5-Aminoisoquinoline | Dansyl Chloride | N-(Isoquinolin-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | Sulfonylation |

Chemical Modifications and Reactions of the Hydroxymethyl Group

The hydroxymethyl group at the C-6 position offers another avenue for structural diversification through oxidation, esterification, and etherification reactions.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, isoquinoline-6-carbaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) or under Swern or Dess-Martin periodinane conditions to prevent over-oxidation to the carboxylic acid. This aldehyde is a valuable intermediate for further modifications, such as reductive amination or the formation of imines and oximes.

Esterification: The hydroxymethyl group readily undergoes Fischer esterification with carboxylic acids in the presence of an acid catalyst to form the corresponding esters. nih.gov This reaction is often driven to completion by removing the water formed during the reaction. Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base provides a more facile route to the ester products. These ester derivatives can act as prodrugs, improving the pharmacokinetic properties of the parent compound.

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride, to form the alkoxide, which is then treated with an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl groups, altering the steric and electronic profile of the molecule.

Table 2: Examples of Hydroxymethyl Group Modifications on Isoquinoline Analogs

| Starting Material | Reagent(s) | Product | Reaction Type |

| (Isoquinolin-6-yl)methanol | MnO₂ | Isoquinoline-6-carbaldehyde | Oxidation |

| (Isoquinolin-6-yl)methanol | Acetic Anhydride (B1165640), Pyridine | (Isoquinolin-6-yl)methyl acetate | Esterification |

| (Isoquinolin-6-yl)methanol | 1. NaH; 2. Methyl Iodide | 6-(Methoxymethyl)isoquinoline | Etherification |

| (Isoquinolin-6-yl)methanol | 1. NaH; 2. Benzyl Bromide | 6-(Benzyloxymethyl)isoquinoline | Etherification |

Regioselective Functionalization of the Isoquinoline Ring System

Beyond the inherent functional groups, the isoquinoline ring itself can be selectively functionalized through electrophilic aromatic substitution reactions such as halogenation and nitration. The position of substitution is directed by the electronic nature of the existing substituents and the reaction conditions.

Halogenation: Direct halogenation of the isoquinoline ring can be achieved using various halogenating agents. For instance, regioselective C-5 halogenation of 8-substituted quinolines has been accomplished using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. nih.govscilit.com In the case of (5-Aminoisoquinolin-6-yl)methanol, the amino group is a strong activating group, which, along with the hydroxymethyl group, would influence the position of electrophilic attack. The presence of the directing 8-amido group on a quinoline (B57606) has been shown to direct halogenation to the C-5 position. nih.gov

Nitration: Nitration of the isoquinoline ring typically occurs at the C-5 and C-8 positions under standard nitrating conditions (a mixture of nitric acid and sulfuric acid). researchgate.net The powerful electron-donating amino group at C-5 in the title compound would strongly favor substitution on the same ring. However, the precise outcome can be influenced by the reaction conditions and the potential for the amino group to be protonated in the acidic medium, which would alter its directing effect. For example, the nitration of 8-aminoquinoline (B160924) amides can be selectively directed to the C-5 position using iron(III) nitrate. researchgate.net

Table 3: Examples of Regioselective Functionalization of Isoquinoline Analogs

| Starting Material | Reagent(s) | Product | Position of Functionalization |

| 8-Acetamidoquinoline | Trichloroisocyanuric acid | 5-Chloro-8-acetamidoquinoline | C-5 |

| 8-Pivalamidoquinoline | N-Bromosuccinimide | 5-Bromo-8-pivalamidoquinoline | C-5 |

| Isoquinoline | HNO₃, H₂SO₄ | 5-Nitroisoquinoline & 8-Nitroisoquinoline | C-5 & C-8 |

| 8-Aminoquinoline Amide | Fe(NO₃)₃·9H₂O | 5-Nitro-8-aminoquinoline Amide | C-5 |

Synthesis of Fused Heterocyclic Systems Derived from the (5-Aminoisoquinolin-6-yl)methanol Core

The 5-aminoisoquinoline scaffold is a valuable precursor for the construction of polycyclic heterocyclic systems through annulation reactions, where a new ring is fused onto the existing isoquinoline framework. These fused systems often exhibit unique biological properties.

Imidazo[4,5-f]isoquinolines: The synthesis of fused imidazole (B134444) rings can be achieved by reacting a diamino precursor with a carboxylic acid or its derivative. Starting from a 5-aminoisoquinoline, a nitro group could first be introduced at a neighboring position (e.g., C-4 or C-6, though challenging) and then reduced to an amine. The resulting diamine can then undergo cyclization. A more direct approach involves the construction of benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines from o-phenylenediamines and o-cyanobenzaldehydes in a one-pot reaction. chemicalbook.comunar.ac.id

Triazolo[4,5-f]isoquinolines: Fused triazole rings can be synthesized from amino-substituted isoquinolines. For instance, a copper-catalyzed cascade reaction has been developed for the synthesis of chemicalbook.comkorea.ac.krsharif.edutriazolo[5,1-a]isoquinoline derivatives. sharif.edu This often involves the reaction of an azide (B81097) with an alkyne (a Huisgen cycloaddition) or the cyclization of a hydrazone derivative.

Oxazolo- and Thiazolo-fused Systems: The synthesis of oxazolo[5,4-f]quinoxalines and thiazolo[5,4-f]quinoxalines has been reported, starting from 6-aminoquinoxalines. chemicalbook.com By analogy, a 5,6-disubstituted isoquinoline with an amino group and a hydroxyl or thiol group in adjacent positions could serve as a precursor for the corresponding oxazolo- or thiazolo[4,5-f]isoquinolines. For example, a 6-hydroxy-5-aminoisoquinoline derivative could be cyclized with a carboxylic acid equivalent to form the oxazole (B20620) ring.

Pyrimido[4,5-f]isoquinolines: Pyrimidine rings can be fused to the isoquinoline core by reacting a suitable 5-aminoisoquinoline derivative with a 1,3-dicarbonyl compound or its equivalent. The synthesis of pyrimido[4,5-b]quinolines has been achieved through one-pot multi-component reactions, showcasing a versatile method for constructing these fused systems. researchgate.netkorea.ac.kr

Table 4: Examples of Fused Heterocyclic Systems from Isoquinoline Precursors

| Precursor Type | Reaction/Strategy | Fused System |

| o-Phenylenediamines and o-cyanobenzaldehydes | Tandem Cyclization | Benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines chemicalbook.com |

| 2-(1-Alkynyl)benzaldehydes and azides | Copper-Catalyzed Cascade | chemicalbook.comkorea.ac.krsharif.eduTriazolo[5,1-a]isoquinolines sharif.edu |

| 6-Amino-5-iodoquinoxalines | Copper-Catalyzed Azole Formation | Oxazolo[5,4-f]quinoxalines chemicalbook.com |

| 6-Amino-1,3-dimethyluracil, Aldehydes, Dimedone | One-Pot Multicomponent Reaction | Pyrimido[4,5-b]quinolines researchgate.net |

Investigation of Molecular Mechanisms of Biological Activity for 5 Aminoisoquinolin 6 Yl Methanol and Its Analogs

Elucidation of Enzyme Inhibition Mechanisms by Isoquinoline (B145761) Derivatives

Isoquinoline derivatives have demonstrated the ability to inhibit a wide array of enzymes, a characteristic that is central to their therapeutic potential. researchgate.net The interaction between these compounds and their target enzymes can be multifaceted, involving various types of inhibition and inducing significant conformational changes within the enzyme structure.

Kinetic Analysis of Enzyme Inhibition (e.g., Reversible vs. Irreversible, Competitive, Non-competitive, Mixed-type Inhibition)

The inhibitory action of isoquinoline derivatives on enzymes is often complex. For instance, a study on the inhibition of peroxidase by quercetin, a flavonoid that shares structural similarities with certain isoquinoline metabolites, revealed a mixed non-competitive inhibition mechanism. embrapa.br This type of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). embrapa.br

Kinetic analyses are crucial for characterizing the nature of enzyme inhibition. For example, in the investigation of benzothiazole–isoquinoline derivatives as inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), kinetic studies were performed to determine the reversibility of the inhibition. nih.gov Understanding whether an inhibitor binds reversibly or irreversibly is fundamental for drug design, as it influences the duration of the drug's effect.

Conformational Changes in Target Enzymes Induced by Isoquinoline-Ligand Binding

The binding of a ligand, such as an isoquinoline derivative, to an enzyme can induce significant conformational changes, a concept central to the "induced fit" theory of enzyme-substrate interaction. numberanalytics.com These structural alterations are not merely passive adjustments but are often critical for the catalytic process and can be harnessed for inhibitory purposes. numberanalytics.comnih.gov

Studies have shown that the binding of a substrate or inhibitor can trigger a shift from an "open," inactive conformation of an enzyme to a "closed," active state. nih.gov This transition can involve both subtle and substantial movements of amino acid residues within the active site and even more global changes throughout the protein structure. nih.govwordpress.com For example, the binding of a substrate can cause the active site to become more compact, properly aligning the catalytic residues for the reaction. numberanalytics.com Conversely, an inhibitor might bind in a way that prevents this necessary conformational change, thereby blocking the enzyme's function. The flexibility of the enzyme's active site is a key determinant in its ability to undergo these functionally important conformational shifts. researchgate.net

Specific Enzymatic Targets of Isoquinoline Derivatives

The therapeutic potential of isoquinoline derivatives stems from their ability to interact with a variety of specific enzymatic targets implicated in numerous diseases.

| Enzyme Target | Therapeutic Area | Reference |

| α-Glucosidase | Diabetes | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.govnih.gov |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.gov |

| Urease | Peptic Ulcers, etc. | Not explicitly found for (5-Aminoisoquinolin-6-yl)methanol, but a known target for other nitrogen heterocycles. |

| Thymidine Phosphorylase | Cancer | Not explicitly found for (5-Aminoisoquinolin-6-yl)methanol, but a relevant target in cancer therapy. |

| Tumor Necrosis Factor α (TNF-α) pathway components | Inflammation | nih.gov |

| Inhibitor of Apoptosis Proteins (IAPs) | Cancer | nih.gov |

Notably, a series of isoquinolin-1-ones and quinazolin-4-ones were evaluated for their ability to inhibit the production of Tumor Necrosis Factor α (TNF-α), a key mediator of inflammation. nih.gov In the realm of cancer therapeutics, synthetic isoquinoline derivatives have been investigated for their capacity to inhibit Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells, leading to resistance to apoptosis. nih.gov Furthermore, certain benzothiazole-isoquinoline derivatives have shown potent inhibitory activity against both monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of (5-Aminoisoquinolin-6-yl)methanol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For isoquinoline derivatives, these studies are crucial for optimizing their potency and selectivity as enzyme inhibitors.

Impact of Substituent Position and Nature on Biological Potency

The biological activity of isoquinoline derivatives is highly sensitive to the nature and position of substituents on the isoquinoline core. rsc.orgamerigoscientific.com For instance, in a study of isoquinolin-1-ones and quinazolin-4-ones as TNF-α inhibitors, it was found that the introduction of substituents like fluoro, bromo, nitro, acetyl, and aminomethyl on the isoquinoline ring led to a significant decrease in activity. nih.gov This suggests that the unsubstituted ring or specific substitution patterns are crucial for optimal interaction with the target.

In another example, the development of quinolinylaminoisoquinoline derivatives as RAF1 kinase inhibitors for melanoma treatment highlighted the importance of the linker between the isoquinoline and quinoline (B57606) moieties. jst.go.jp Derivatives with an amine linker were found to be more potent than their amide counterparts, likely due to a better fit within the receptor site. jst.go.jp The position of substituents also plays a critical role; for example, substitutions at the C-7 position of the isoquinoline nucleus have been shown to affect the bioactivity of certain natural isoquinoline alkaloids. rsc.org

The following table summarizes the observed effects of different substituents on the biological activity of isoquinoline derivatives based on several studies:

| Substituent | Position | Effect on Activity | Reference |

| Fluoro, Bromo, Nitro, Acetyl, Aminomethyl | Ring | Significant loss of TNF-α inhibitory activity | nih.gov |

| Amine Linker | Position 1 | More potent RAF1 kinase inhibition compared to amide linker | jst.go.jp |

| Methylenedioxy group | C-5 and C-6 | Important contributor to antiepileptic and analgesic properties | rsc.org |

| Oxygen-containing substituent | C-7 | Important contributor to antiepileptic and analgesic properties | rsc.org |

Strategies for Bioisosteric Replacements within the Isoquinoline Framework

Bioisosteric replacement is a powerful strategy in drug design, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. cambridgemedchemconsulting.comacs.org This approach has been successfully applied to the isoquinoline scaffold to enhance activity, selectivity, and pharmacokinetic properties. nih.gov

A notable example is the development of HER2-selective kinase inhibitors, where the quinoline moiety of a lead compound was replaced with an isoquinoline ring. nih.gov This bioisosteric switch resulted in derivatives with significantly improved selectivity for HER2 over EGFR and enhanced cellular activity against HER2-dependent cancer cells. nih.gov In another study, uracil (B121893) was used as a bioisostere for the sulfonamide group in quinoline-based carbonic anhydrase inhibitors to circumvent potential allergic reactions associated with sulfonamides. nih.gov

The concept of bioisosterism is broad and can range from simple replacements, like substituting a hydroxyl group with a fluorine atom, to more complex exchanges of entire ring systems. cambridgemedchemconsulting.com These modifications can influence a molecule's size, shape, electronics, and lipophilicity, all of which can impact its interaction with a biological target.

Cellular Mechanisms of Action of (5-Aminoisoquinolin-6-yl)methanol Derivatives (excluding clinical findings)

Extensive literature searches did not yield specific studies on the cellular mechanisms of action for (5-Aminoisoquinolin-6-yl)methanol or its direct derivatives. Research has been conducted on structurally related aminoisoquinoline compounds, providing insights into the potential activities of this class of molecules.

In Vitro Studies on Cellular Antiproliferative Mechanisms (e.g., Induction of Apoptotic Pathways)

No in vitro studies specifically investigating the cellular antiproliferative mechanisms of (5-Aminoisoquinolin-6-yl)methanol or its derivatives were found in the public domain. However, research on other aminoisoquinoline derivatives offers a glimpse into the potential biological activities of this compound class. For instance, studies on various substituted aminoisoquinolines have demonstrated a range of antiproliferative effects across different cancer cell lines. These effects are often attributed to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.

Molecular Interactions with Intracellular Targets and Signaling Pathways

Specific data regarding the molecular interactions of (5-Aminoisoquinolin-6-yl)methanol or its derivatives with intracellular targets and signaling pathways is not currently available in published research. Broader studies on the parent compound, 5-aminoisoquinoline (B16527) (5-AIQ), have identified it as a potent inhibitor of poly(ADP-ribose) polymerase (PARP-1). mdpi.comresearchgate.net PARP-1 is a key enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. mdpi.com This mechanism is a validated target in oncology. While (5-Aminoisoquinolin-6-yl)methanol contains the 5-aminoisoquinoline scaffold, it is important to note that the addition of the methanol (B129727) group at the 6-position could significantly alter its biological activity and target profile compared to 5-AIQ. Without direct experimental evidence, any potential interaction with PARP-1 or other intracellular targets remains speculative.

Computational Chemistry and Molecular Modeling Studies of 5 Aminoisoquinolin 6 Yl Methanol

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org This method is widely employed to understand the binding mechanism of a ligand to its receptor, which is often a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. researchgate.net

For (5-Aminoisoquinolin-6-yl)methanol, molecular docking simulations can be instrumental in identifying potential biological targets. By docking this compound against a library of known protein structures, particularly those implicated in disease pathways, researchers can generate hypotheses about its mechanism of action. The docking results would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, studies on other isoquinoline (B145761) derivatives have successfully used molecular docking to predict their binding affinity to targets like PI3K/mTOR kinases and HIV reverse transcriptase. nih.govnih.gov

The typical output of a molecular docking study for (5-Aminoisoquinolin-6-yl)methanol would include:

Binding Affinity: A score, usually in kcal/mol, that estimates the strength of the interaction between the ligand and the receptor. More negative values generally indicate stronger binding. nih.gov

Binding Pose: The predicted 3D orientation of the ligand within the receptor's active site.

Key Residue Interactions: Identification of the specific amino acid residues in the receptor that form significant interactions with the ligand.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of (5-Aminoisoquinolin-6-yl)methanol

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase X | -9.5 | Tyr123, Lys45, Asp189 | Hydrogen bonds, π-π stacking |

| Protease Y | -8.2 | Gly78, Val101, Phe140 | Hydrophobic interactions |

| Receptor Z | -7.9 | Ser99, Asn150 | Hydrogen bonds |

Note: This table is for illustrative purposes only, as specific docking studies on (5-Aminoisoquinolin-6-yl)methanol are not publicly available.

Molecular Dynamics Simulations for Conformational Stability and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. researchgate.net This technique is used to assess the conformational stability of a ligand when bound to a receptor and to calculate the binding free energy with greater accuracy than docking alone.

Following a molecular docking study, the most promising ligand-receptor complex of (5-Aminoisoquinolin-6-yl)methanol would be subjected to MD simulations. These simulations, often run for nanoseconds or even microseconds, would reveal how the ligand and protein move and adapt to each other. This can confirm the stability of the predicted binding pose and identify any conformational changes that occur upon binding. For example, MD simulations have been used to study the stability of isoquinoline alkaloids within the active site of the MARK4 kinase. researchgate.net

Key insights from MD simulations of (5-Aminoisoquinolin-6-yl)methanol would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. researchgate.net Methods like Density Functional Theory (DFT) can provide detailed information about the electron distribution, molecular orbitals, and reactivity of (5-Aminoisoquinolin-6-yl)methanol.

These calculations can predict:

Optimized Molecular Geometry: The most stable 3D structure of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which are crucial for understanding the molecule's reactivity and electronic transitions.

Electrostatic Potential Maps: To visualize the electron-rich and electron-poor regions of the molecule, which can indicate sites for potential interactions.

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra to aid in the experimental characterization of the compound.

In Silico Approaches for ADME Prediction and Mechanistic Insights

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. researchgate.net In silico ADME prediction tools use computational models to estimate these properties based on the chemical structure of a compound.

For (5-Aminoisoquinolin-6-yl)methanol, various ADME parameters can be predicted using online tools and specialized software. These predictions provide early insights into the drug-likeness of the molecule. A study on the closely related compound 5-Aminoisoquinoline (B16527) (5-AIQ) provides a valuable reference for the expected ADME profile. mdpi.comresearchgate.net The in silico ADME prediction for 5-AIQ showed it to be highly soluble in water with high gastrointestinal absorption and blood-brain barrier permeability. mdpi.comresearchgate.net

Table 2: Predicted ADME Properties for 5-Aminoisoquinoline (a related compound)

| Property | Predicted Value | Implication |

| Water Solubility (Log S) | -2.14 | Very soluble |

| Gastrointestinal Absorption | High | Good oral bioavailability expected |

| Blood-Brain Barrier Permeant | Yes | Can potentially act on CNS targets |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |

| P-glycoprotein Substrate | No | Less susceptible to efflux pumps |

| Bioavailability Score | 0.55 | Good drug-likeness |

Data sourced from a study on 5-Aminoisoquinoline (5-AIQ) and is for comparative purposes. mdpi.com

These computational approaches provide a powerful framework for the initial assessment of (5-Aminoisoquinolin-6-yl)methanol as a potential drug candidate. While experimental validation is essential, these in silico studies can significantly accelerate the research process by prioritizing compounds with favorable properties and providing a deeper understanding of their molecular behavior.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Aminoisoquinolin 6 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. nih.gov Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus within (5-Aminoisoquinolin-6-yl)methanol can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (5-Aminoisoquinolin-6-yl)methanol, distinct signals are expected for the protons on the isoquinoline (B145761) core, the amino group, the methylene (B1212753) bridge, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron-donating amino group and the hydroxymethyl substituent. The solvent used can also affect the chemical shifts, particularly for labile protons in the amino (-NH₂) and hydroxyl (-OH) groups. ucl.ac.ukpitt.edu For instance, the chemical shift of the hydroxyl proton is known to be temperature-dependent in methanol (B129727) due to changes in hydrogen bonding. ucl.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. It is particularly useful for identifying quaternary carbons, which are not visible in ¹H NMR. ucl.ac.uk The spectrum for (5-Aminoisoquinolin-6-yl)methanol would show ten distinct signals corresponding to the nine carbons of the 5-aminoisoquinoline (B16527) core and the one carbon of the methanol group. Data from the closely related compound, 5-Aminoisoquinoline, can be used to predict the approximate chemical shifts for the isoquinoline ring carbons. chemicalbook.com

Detailed 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the isoquinoline ring. nih.gov

| Proton / Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H1 | ~8.9-9.2 | ~150-155 | Downfield due to proximity to nitrogen. |

| H3 | ~8.0-8.3 | ~142-145 | |

| H4 | ~7.5-7.8 | ~118-122 | |

| H7 | ~7.4-7.7 | ~125-130 | |

| H8 | ~7.1-7.4 | ~120-125 | |

| -CH₂OH (Protons) | ~4.7-5.0 | - | Singlet, deshielded by aromatic ring and oxygen. |

| -CH₂OH (Carbon) | - | ~60-65 | Typical for a benzylic alcohol. |

| -NH₂ | Variable (broad) | - | Chemical shift is solvent and concentration dependent. |

| -OH | Variable (broad) | - | Chemical shift is solvent and concentration dependent. |

| C4a | - | ~128-132 | Quaternary carbon. |

| C5 | - | ~145-150 | Carbon bearing the amino group. |

| C6 | - | ~120-125 | Carbon bearing the methanol group. |

| C8a | - | ~135-140 | Quaternary carbon. |

Note: Predicted values are estimates based on data for 5-aminoisoquinoline and general substituent effects. Actual values would be determined experimentally. chemicalbook.comchemicalbook.comcarlroth.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high accuracy, typically to within a few parts per million (ppm). measurlabs.comresearchgate.net This level of precision allows for the unambiguous determination of the elemental composition and molecular formula of (5-Aminoisoquinolin-6-yl)methanol. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used. nih.gov

For (5-Aminoisoquinolin-6-yl)methanol (Molecular Formula: C₁₀H₁₀N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the formula. rsc.org

In addition to molecular formula confirmation, HRMS provides detailed information about the molecule's structure through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. The fragmentation behavior of isoquinoline alkaloids often involves the loss of substituent groups. nih.govnih.gov For (5-Aminoisoquinolin-6-yl)methanol, characteristic fragments would likely arise from the cleavage of the C-C bond between the ring and the methanol group or other signature cleavages of the isoquinoline core. libretexts.orgresearchgate.net

| Property | Value | Source of Information |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Monoisotopic Mass | 174.0793 g/mol | Calculated |

| Calculated Exact Mass [M+H]⁺ | 175.0866 g/mol | Calculated |

| Predicted Key Fragments | m/z of Fragment | Likely Neutral Loss |

| [M+H - H₂O]⁺ | 157.0759 | Water (from hydroxymethyl) |

| [M+H - CH₂O]⁺ | 145.0709 | Formaldehyde |

| [M+H - NH₃]⁺ | 158.0600 | Ammonia |

Note: Fragmentation pathways are predictive and would be confirmed by experimental MS/MS analysis. nih.govnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. mdpi.com For (5-Aminoisoquinolin-6-yl)methanol, obtaining a single crystal suitable for X-ray diffraction would provide the absolute proof of its structure. mdpi.com

The analysis would reveal the planarity of the isoquinoline ring system and the precise geometry of the amino and hydroxymethyl substituents. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. The presence of both a hydrogen bond donor/acceptor amino group and a hydroxyl group suggests that strong intermolecular hydrogen bonds are likely to be a dominant feature in the crystal lattice, potentially involving the nitrogen atom of the isoquinoline ring as well. nih.gov While crystal data for the target compound is not published, information from the closely related 5-Aminoisoquinoline, whose structure is available in the Cambridge Structural Database, can provide insights into the expected geometry of the aminoisoquinoline core. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. Each technique is based on the vibrations of chemical bonds, but they operate on different principles, often providing complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly sensitive to polar functional groups. The IR spectrum of (5-Aminoisoquinolin-6-yl)methanol would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, the C-O stretching of the alcohol, and various C-H and C=C/C=N stretching and bending modes associated with the aromatic isoquinoline ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. The Raman spectrum of (5-Aminoisoquinolin-6-yl)methanol would clearly show the vibrations of the aromatic ring system. A Raman spectrum for the parent compound, 5-Aminoisoquinoline, is available and serves as a useful reference. nih.gov

Together, IR and Raman spectroscopy serve as a rapid and effective method for confirming the presence of key functional groups and for assessing the purity of a sample.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| -OH (Alcohol) | O-H stretch | 3200-3600 (broad) | Strong in IR |

| -NH₂ (Amine) | N-H stretch | 3300-3500 (two bands) | Medium in IR |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium in IR, Strong in Raman |

| Aliphatic C-H (-CH₂-) | C-H stretch | 2850-2960 | Medium in IR and Raman |

| Aromatic Ring | C=C / C=N stretch | 1400-1650 | Strong in IR and Raman |

| -NH₂ (Amine) | N-H bend | 1550-1650 | Strong in IR |

| Alcohol C-O | C-O stretch | 1000-1260 | Strong in IR |

Note: These are typical ranges and can be influenced by the molecular environment and hydrogen bonding. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Transitions

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. It is a technique exclusively used for the analysis of chiral molecules. rsc.org

The compound (5-Aminoisoquinolin-6-yl)methanol is itself achiral and therefore would not produce a CD signal in solution. However, CD spectroscopy can become a highly relevant tool under specific circumstances:

Induced Chirality: If (5-Aminoisoquinolin-6-yl)methanol is used as a ligand that coordinates to a metal center to form a chiral complex, the resulting complex could be CD-active. Similarly, if it binds to a large, chiral macromolecule such as a protein or a strand of DNA, an induced CD spectrum may be observed. This induced signal can provide valuable information about the binding event and the conformation of the small molecule in its bound state.

Chiral Aggregation: In certain solvents or conditions, achiral molecules can self-assemble into larger, ordered supramolecular structures that are chiral. rsc.org If (5-Aminoisoquinolin-6-yl)methanol were to form such aggregates, these could be detected and studied by CD spectroscopy, providing insight into conformational transitions and the self-assembly process. researchgate.net

Chiral Derivatives: If a chiral center were introduced into the molecule, for example by derivatizing the amino or hydroxyl group with a chiral reagent, CD spectroscopy would be essential for characterizing the stereochemistry of the resulting products. mdpi.com

Therefore, while not applicable to the isolated achiral molecule, CD spectroscopy remains a powerful potential technique for studying the interactions and higher-order assemblies of (5-Aminoisoquinolin-6-yl)methanol in chiral environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Aminoisoquinolin-6-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation of pre-functionalized isoquinoline precursors. For example, introducing the amino group via nitration followed by reduction, with methanol introduced via hydroxylation or substitution. Reaction parameters like temperature (e.g., 60–80°C for nitro-group reduction) and solvent polarity (e.g., methanol/water mixtures) critically impact yield . Characterization via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (δ 6.5–8.5 ppm for aromatic protons) is essential to confirm structural integrity .

Q. How can researchers characterize the purity and stability of (5-Aminoisoquinolin-6-yl)methanol under varying storage conditions?

- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., exposure to light, heat, or humidity) followed by HPLC-UV analysis. For example, storing samples at 2–8°C in inert atmospheres (N₂) minimizes decomposition, as amino-alcohols are prone to oxidation . Karl Fischer titration can monitor residual moisture, a critical factor in hydrolytic degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts) for (5-Aminoisoquinolin-6-yl)methanol derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts. Computational tools like DFT simulations (e.g., Gaussian software) can predict NMR chemical shifts and identify dominant tautomers . Cross-validate with IR spectroscopy (e.g., O-H stretches at 3200–3600 cm⁻¹) to confirm functional groups .

Q. How can computational modeling predict the reactivity of (5-Aminoisoquinolin-6-yl)methanol in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., Amber or GROMACS) assess solvent interactions, critical for designing catalytic cycles in methanol-based systems .

Q. What experimental designs mitigate methanol crossover in electrochemical applications of (5-Aminoisoquinolin-6-yl)methanol derivatives?

- Methodological Answer : In fuel cell studies, use thin, low-porosity membranes (e.g., Nafion®) with controlled flow rates (≥0.5 mL/min) to reduce crossover. Electrochemical impedance spectroscopy (EIS) quantifies methanol permeability, while polarization curves correlate performance losses with crossover rates .

Methodological Challenges and Solutions

Q. How to optimize chromatographic separation of (5-Aminoisoquinolin-6-yl)methanol from byproducts in complex mixtures?

- Methodological Answer : Use gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) on reverse-phase columns (C18, 5 µm particle size). For polar byproducts, hydrophilic interaction liquid chromatography (HILIC) improves resolution. MS/MS detection (e.g., Q-TOF) aids in identifying co-eluting impurities .

Q. What in vitro assays evaluate the biological activity of (5-Aminoisoquinolin-6-yl)methanol in drug discovery?

- Methodological Answer : Screen for kinase inhibition (e.g., ELISA-based assays with ATP analogs) or antibacterial activity (microdilution assays in Mueller-Hinton broth). Cytotoxicity can be assessed via MTT assays in HEK-293 or HepG2 cells, with IC₅₀ values normalized to controls .

Safety and Handling

Q. What are the critical safety protocols for handling (5-Aminoisoquinolin-6-yl)methanol in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store at 2–8°C in amber vials to prevent photodegradation. Spill management involves inert absorbents (vermiculite) and neutralization with weak acids (e.g., citric acid) .

Data Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.